2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine
Overview
Description
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dimethoxybenzyl group imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the dimethoxy groups can be replaced by other functional groups using reagents like sodium methoxide or lithium aluminum hydride.
Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, under basic conditions to form new carbon-carbon bonds.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting central nervous system disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers utilize this compound to study its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is employed in the production of fine chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the dimethoxybenzyl group, has different chemical properties and biological activities.
2-(3,4-Dimethoxyphenyl)pyrrolidine: A closely related compound with a phenyl group instead of a benzyl group, which may exhibit different reactivity and biological effects.
3,4-Dimethoxybenzylamine: Another related compound where the pyrrolidine ring is replaced by an amine group, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYPDMLAMMCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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